molecular formula C12H24N2O3 B12998037 tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate

tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate

Cat. No.: B12998037
M. Wt: 244.33 g/mol
InChI Key: HOLKRUPPRSGRHS-UHFFFAOYSA-N
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Description

tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate: is a chemical compound that belongs to the piperidine class of organic compounds It is characterized by the presence of a tert-butyl group, a methoxy group, and a methylamino group attached to a piperidine ring

Preparation Methods

The synthesis of tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.

    Introduction of Functional Groups: The tert-butyl, methoxy, and methylamino groups are introduced through a series of substitution reactions. For example, the tert-butyl group can be added using tert-butyl chloroformate, while the methoxy group can be introduced using methanol and a suitable catalyst.

    Final Assembly: The final step involves the coupling of the functionalized piperidine ring with the carboxylate group to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylamino groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials, where its specific chemical properties are advantageous.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(methylamino)piperidine-1-carboxylate: This compound lacks the methoxy group, which may result in different chemical and biological properties.

    tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: The presence of a methylsulfonyl group instead of a methoxy group can lead to different reactivity and applications.

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: The phenylamino group introduces aromaticity, which can affect the compound’s interactions and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-9(13-4)10(8-14)16-5/h9-10,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLKRUPPRSGRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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